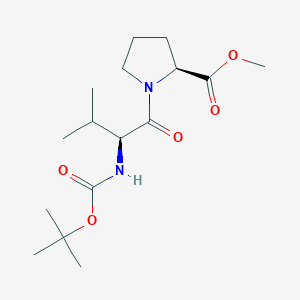
Boc-NH-Val-Pro-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-NH-Val-Pro-OMe is a synthetic peptide compound that consists of a tert-butyloxycarbonyl (Boc) protected amino group, valine (Val), proline (Pro), and a methoxy (OMe) ester group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-Val-Pro-OMe typically involves the following steps:
Protection of the Amino Group: The amino group of valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Esterification: The carboxyl group of proline is esterified with methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of valine are protected using Boc2O in industrial reactors.
Automated Coupling: Automated peptide synthesizers are used to couple Boc-Val with proline.
Continuous Esterification: The esterification step is carried out in continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-NH-Val-Pro-OMe undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Deprotection: Val-Pro-OMe
Hydrolysis: Boc-NH-Val-Pro-OH
Coupling: Extended peptide chains
Applications De Recherche Scientifique
Boc-NH-Val-Pro-OMe has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Drug Delivery: The compound can be used to create peptide-based drug delivery systems.
Biological Studies: It is used in studies related to protein folding, enzyme-substrate interactions, and receptor binding.
Material Science: The compound’s self-assembly properties are exploited in the creation of nanomaterials and biomaterials.
Mécanisme D'action
The mechanism of action of Boc-NH-Val-Pro-OMe involves its ability to form stable peptide bonds and participate in various biochemical reactions. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional groups. The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Val-Val-OMe: Similar structure but with two valine residues.
Boc-Ile-Ala-OMe: Contains isoleucine and alanine instead of valine and proline.
Fmoc-Val-Pro-OMe: Uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc.
Uniqueness
Boc-NH-Val-Pro-OMe is unique due to its specific combination of valine and proline, which imparts distinct structural and functional properties. The presence of the Boc group provides stability during synthesis, while the methoxy ester group allows for further functionalization .
Propriétés
Numéro CAS |
38017-75-3 |
|---|---|
Formule moléculaire |
C16H28N2O5 |
Poids moléculaire |
328.40 g/mol |
Nom IUPAC |
methyl (2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)12(17-15(21)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)22-6/h10-12H,7-9H2,1-6H3,(H,17,21)/t11-,12-/m0/s1 |
Clé InChI |
KTUXEQMESTZEQT-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C(=O)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)
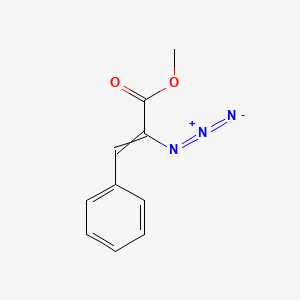

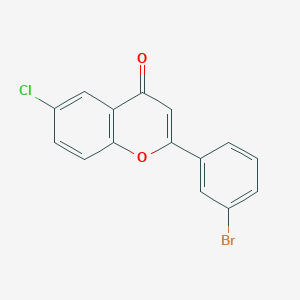
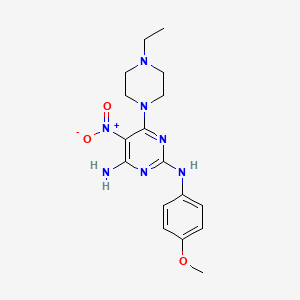
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
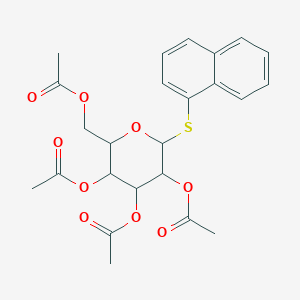
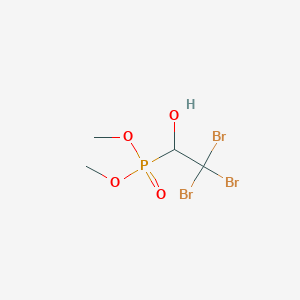
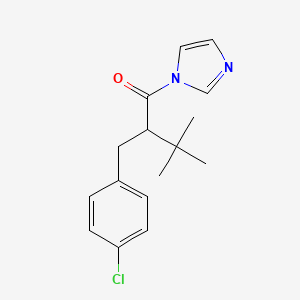
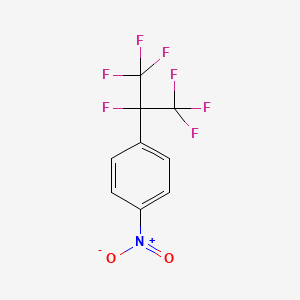
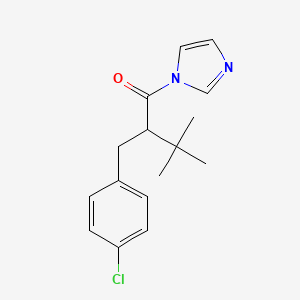
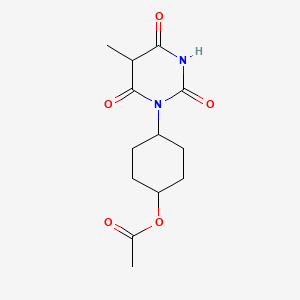
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
